molecular formula C13H24N2O3 B7916164 [(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid

[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid

Cat. No.: B7916164
M. Wt: 256.34 g/mol
InChI Key: UJBXBFUOSDSBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors followed by acetylation and amination reactions. The reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of piperidine derivatives often employs scalable and cost-effective methods. These methods may include continuous flow synthesis, which allows for the efficient production of large quantities of the compound. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(1-acetylpiperidin-2-yl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-10(2)14(9-13(17)18)8-12-6-4-5-7-15(12)11(3)16/h10,12H,4-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBXBFUOSDSBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCN1C(=O)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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